molecular formula C20H20N4O4 B7697737 4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE

4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE

Cat. No.: B7697737
M. Wt: 380.4 g/mol
InChI Key: PZFLCKJJUSZAPB-UHFFFAOYSA-N
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Description

4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE is a complex organic compound characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a butanamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzohydrazide with butanoyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the coupling of this intermediate with 4-aminobenzamide under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can produce a dihydro derivative .

Scientific Research Applications

4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and the amido linkage play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for versatile applications across different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-16-11-7-14(8-12-16)20-23-18(28-24-20)4-2-3-17(25)22-15-9-5-13(6-10-15)19(21)26/h5-12H,2-4H2,1H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFLCKJJUSZAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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